1-(3,4-dichlorophenyl)-1H-pyrazol-3-ol

Description

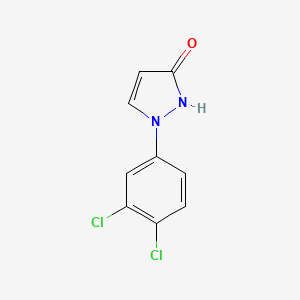

1-(3,4-Dichlorophenyl)-1H-pyrazol-3-ol is a heterocyclic compound featuring a pyrazole core substituted with a hydroxyl group at position 3 and a 3,4-dichlorophenyl group at position 1. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the dichlorophenyl moiety. The compound’s structural analogs are frequently explored in medicinal chemistry and agrochemical research due to their bioactivity, particularly as kinase modulators or fungicidal metabolites .

Properties

Molecular Formula |

C9H6Cl2N2O |

|---|---|

Molecular Weight |

229.06 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-1H-pyrazol-5-one |

InChI |

InChI=1S/C9H6Cl2N2O/c10-7-2-1-6(5-8(7)11)13-4-3-9(14)12-13/h1-5H,(H,12,14) |

InChI Key |

WKOZNMGYWHAQTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CC(=O)N2)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial and fungal strains. For instance, studies have indicated that derivatives exhibit moderate to excellent antifungal activity against pathogens like Cytospora sp. and Fusarium solani.

Compound Name Fungal Strain Inhibition Percentage Pyrazole A Cytospora sp. 85% Pyrazole B Fusarium solani 78% - Anti-inflammatory Effects : Research indicates that 1-(3,4-dichlorophenyl)-1H-pyrazol-3-ol can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro, suggesting potential applications in treating neuroinflammatory conditions.

- Anticancer Potential : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, highlighting its potential role in cancer therapy. The mechanism of action may involve the inhibition of specific enzymes involved in cancer cell proliferation.

Materials Science

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules with specific properties, such as conductivity or fluorescence. This application is particularly relevant in developing advanced materials for electronic devices.

- Agrochemical Development : In the agricultural sector, this compound is being explored for its potential use in developing agrochemicals aimed at pest control due to its biological activity.

Study 1: Antifungal Activity Evaluation

A series of synthesized pyrazole derivatives were evaluated for their antifungal activity against five phytopathogenic fungi. The results indicated that specific derivatives exhibited moderate to excellent antifungal activity.

Study 2: Antioxidant Properties

Research assessing the antioxidant potential of various pyrazole derivatives using the DPPH assay demonstrated significant scavenging activity, showcasing their potential in combating oxidative stress-related diseases.

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Compound C | 92% |

| Compound D | 75% |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazole Analogs

Key Observations:

- Chlorine Position and Bioactivity: The 3,4-dichlorophenyl substitution in the target compound enhances lipophilicity and membrane permeability compared to mono-chlorinated analogs like 1-(4-chloro-phenyl)-1H-pyrazol-3-ol. This difference correlates with stronger binding to hydrophobic enzyme pockets in kinase targets .

- Hybrid Structures : Addition of a thiadiazole-sulfanyl group (as in ) introduces steric bulk and redox-active sulfur, improving antifungal efficacy but complicating synthetic routes.

Non-Pyrazole Compounds with 3,4-Dichlorophenyl Moieties

Table 2: Comparison with Non-Pyrazole Dichlorophenyl Derivatives

Key Observations:

- Structural Flexibility : The 3,4-dichlorophenyl group is versatile, appearing in urea-based herbicides (Diuron) and pyrazole-based pharmaceuticals. Diuron’s metabolism highlights the environmental persistence of dichloroaniline derivatives , whereas pyrazole derivatives are optimized for target specificity.

Q & A

Q. What are the common synthetic routes for preparing 1-(3,4-dichlorophenyl)-1H-pyrazol-3-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions or Mannich reactions. For example, pyrazole derivatives can be formed by reacting hydrazines with β-diketones or α,β-unsaturated ketones under acidic conditions. Purification often involves column chromatography (ethyl acetate/hexane gradients) or recrystallization from solvents like 2-propanol . Optimization includes controlling temperature (e.g., maintaining –20 to –15°C for 40–48 hours during diazomethane reactions) and stoichiometric ratios of reagents. Reaction progress should be monitored via TLC or HPLC .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- Single-crystal X-ray diffraction (XRD) : For unambiguous structural confirmation, as demonstrated in studies of analogous pyrazole derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromaticity.

- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns.

- HPLC : For assessing purity, especially after column chromatography .

Q. How can researchers mitigate hazards associated with handling this compound during synthesis?

The compound’s synthesis may involve irritants (e.g., chlorinated solvents, diazomethane). Safety measures include:

- Using fume hoods and PPE (gloves, goggles).

- Avoiding inhalation/ingestion (as noted in safety protocols for similar pyrazole derivatives) .

- Proper disposal of hazardous byproducts (e.g., triethylamine residues).

Advanced Research Questions

Q. How can computational tools like AutoDock Vina be applied to study the binding interactions of this compound with biological targets?

AutoDock Vina enables efficient molecular docking by predicting binding modes and affinities. Key steps:

- Prepare the ligand (compound) and target protein (e.g., enzyme active sites) in PDBQT format.

- Define a grid box covering the binding pocket.

- Run multithreaded docking simulations to sample conformational space.

- Validate results with experimental data (e.g., IC₅₀ values from enzyme assays). AutoDock Vina’s improved scoring function reduces false positives compared to earlier tools .

Q. How can researchers resolve contradictions in experimental data, such as unexpected metabolite formation or inconsistent bioactivity?

Case study: Diuron (a structurally related herbicide) undergoes metabolic transformation to 1-(3,4-dichlorophenyl)-3-methylurea in mammals. To address discrepancies:

Q. What strategies are effective for designing derivatives of this compound to enhance selectivity or reduce toxicity?

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., halogen positions, hydroxyl groups) and evaluate effects on bioactivity.

- Pharmacophore modeling : Identify essential moieties for target interaction.

- ADMET profiling : Predict toxicity using tools like ProTox-II or SwissADME .

Q. How can in silico methods predict the physicochemical properties of this compound, and what are their limitations?

Tools like Schrödinger’s QikProp or ChemAxon can estimate:

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Purification bottlenecks : Replace column chromatography with recrystallization or flash chromatography for large batches.

- Reagent compatibility : Avoid hazardous reagents (e.g., diazomethane) in favor of safer alternatives (e.g., trimethylsilyl diazomethane).

- Process optimization : Use DOE (Design of Experiments) to identify critical parameters (temperature, solvent ratios) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.